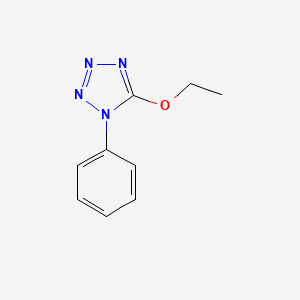
5-Ethoxy-1-phenyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-1-phenyltetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and coordination chemistry . The compound’s structure consists of a tetrazole ring substituted with a phenyl group at the 1-position and an ethoxy group at the 5-position.
Métodos De Preparación
The synthesis of 5-Ethoxy-1-phenyltetrazole involves several methodologies. One common approach is the reaction of phenylhydrazine with ethyl orthoformate and sodium azide under acidic conditions . This method yields the desired tetrazole through a [3+2] cycloaddition reaction. Another approach involves the use of microwave-assisted synthesis, which offers a more efficient and eco-friendly route . Industrial production methods often employ heterogeneous catalysts and nanoparticles to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
5-Ethoxy-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tetrazole ring into amines or other reduced forms using reducing agents such as lithium aluminum hydride.
Photochemical Reactions: UV irradiation induces photochemical decomposition, leading to products like ethylcyanate and phenylazide.
Aplicaciones Científicas De Investigación
Photochemical Applications
5EPT has been extensively studied for its photochemical properties, particularly through matrix isolation techniques. Research indicates that upon UV irradiation (λ > 235 nm), 5EPT undergoes unimolecular decomposition, yielding several products including ethylcyanate and phenylazide. The latter can further react to form 1-aza-1,2,4,6-cycloheptatetraene, which is a novel compound characterized for the first time in this context .
Key Findings:
- Decomposition Pathways: The compound exhibits two major reaction pathways involving cleavage of the tetrazole ring.
- Conformational Stability: Matrix isolation studies reveal that the most stable conformer of 5EPT is preserved under low-temperature conditions, demonstrating the influence of conformational cooling on its spectral characteristics .
Synthetic Chemistry
The synthesis of 5EPT has been optimized through various methodologies that enhance yield and efficiency. A notable method involves the reaction of metallic sodium with 5-chloro-1-phenyl-1H-tetrazole in dry ethanol, yielding high reaction efficiency . This compound serves as an important intermediate for synthesizing other derivatives of tetrazoles.
Synthesis Overview:
- Methodology: Utilizes sodium in dry ethanol to facilitate the reaction.
- Yield: High yields reported, making it a viable option for further chemical synthesis.
Potential Biological Effects:
- Antimicrobial Activity: Tetrazole derivatives are known for their antimicrobial properties, which could extend to compounds like 5EPT.
- Anticancer Potential: Some studies indicate that structural modifications in tetrazoles can enhance cytotoxicity against cancer cell lines .
Table 1: Photochemical Decomposition Products of 5EPT
| Product | Method of Formation | Reference |
|---|---|---|
| Ethylcyanate | UV irradiation | |
| Phenylazide | UV-induced decomposition | |
| 1-Aza-1,2,4,6-cycloheptatetraene | Secondary reaction with phenylazide |
Table 2: Synthesis Overview of 5EPT
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-1-phenyltetrazole involves its interaction with molecular targets through its tetrazole ring. The ring’s nitrogen atoms can coordinate with metal ions, making it an effective ligand in coordination chemistry . In biological systems, the tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
5-Ethoxy-1-phenyltetrazole can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of an ethoxy group, making it effective as a corrosion inhibitor.
5-Phenyl-1H-tetrazole: Lacks the ethoxy group, which affects its reactivity and applications.
1-Phenyl-1H-tetrazole-5-thione: Contains a thione group, offering different chemical properties and uses.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
5-ethoxy-1-phenyltetrazole |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
VAGALOMBDULHMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=NN1C2=CC=CC=C2 |
Sinónimos |
5-ethoxy-1-phenyl-1H-tetrazole 5EPT cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















